Chemical properties and stability of 2,2,2-Trichloroethyl dichlorophosphate
Chemical properties and stability of 2,2,2-Trichloroethyl dichlorophosphate
An In-depth Technical Guide to the Chemical Properties and Stability of 2,2,2-Trichloroethyl Dichlorophosphate
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex challenges in pharmaceutical and materials science. This guide is crafted not merely as a repository of data, but as a functional tool for fellow researchers, scientists, and drug development professionals. The subject of this guide, 2,2,2-Trichloroethyl dichlorophosphate, is a reactive intermediate whose utility is intrinsically linked to its chemical behavior and stability profile. Understanding the causality behind its reactivity and degradation pathways is paramount for its effective and safe implementation in any synthetic or developmental workflow. This document is structured to provide a comprehensive, field-proven perspective, emphasizing self-validating protocols and authoritative grounding for every claim.
Core Molecular Profile and Physicochemical Properties
2,2,2-Trichloroethyl dichlorophosphate (CAS No. 18868-46-7) is an organophosphorus compound characterized by a phosphate core bonded to a 2,2,2-trichloroethoxy group and two chlorine atoms.[1] This structure confers significant reactivity, making it a potent phosphorylating agent. The electron-withdrawing nature of the trichloroethyl group plays a crucial role in modulating the reactivity of the P-Cl bonds.
A related compound, 2,2,2-trichloroethyl phosphorodichloridite (CAS No.60010-51-7), features a phosphorus (III) center and exhibits different reactivity profiles.[2] This guide will focus exclusively on the phosphate (P=O, phosphorus V) derivative.
Table 1: Physicochemical Properties of 2,2,2-Trichloroethyl Dichlorophosphate
| Property | Value | Source |
| IUPAC Name | 2,2,2-Trichloroethyl phosphorodichloridate | [1] |
| CAS Number | 18868-46-7 | [1] |
| Molecular Formula | C₂H₂Cl₅O₂P | [1] |
| Molecular Weight | 266.27 g/mol | [1] |
| Canonical SMILES | ClC(Cl)(Cl)COP(Cl)(Cl)=O | [1] |
| InChI Key | Information not available in provided sources | |
| Appearance | Expected to be a liquid, based on similar structures | |
| Boiling Point | 84° C at 3 mm Hg (for a similar structure) | [3] |
| Solubility | Expected to be reactive with water. Soluble in aprotic organic solvents. |
Synthesis and Core Reactivity
The synthesis of 2,2,2-Trichloroethyl dichlorophosphate typically involves the controlled reaction of 2,2,2-trichloroethanol with phosphorus oxychloride (POCl₃).[3] The reaction proceeds via nucleophilic attack of the alcohol onto the phosphorus center, with the subsequent elimination of hydrogen chloride (HCl) gas.
To 90 g (0.59 mol) of POCl₃ at 25°C, 72 g (0.48 mol) of 2,2,2-trichloroethanol is slowly added over a two-hour period.[3] The mixture is then heated and maintained at 100°-125°C for 14 hours, during which HCl gas evolves and is collected.[3] The final product is purified by distillation.[3]
Caption: Synthesis of 2,2,2-Trichloroethyl dichlorophosphate.
The primary utility of this molecule stems from its function as a phosphorylating agent. The P-Cl bonds are highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. The 2,2,2-trichloroethyl (Tce) group is a well-established protecting group for phosphates in complex organic synthesis, particularly in the preparation of phosphopeptides.[4] Its key advantage is its stability under a range of conditions and its selective removal under mild reductive cleavage, often using zinc in acetic acid.[5][6]
Chemical Stability and Degradation Pathways
The stability of 2,2,2-Trichloroethyl dichlorophosphate is a critical parameter for its storage, handling, and application. Its high reactivity makes it susceptible to degradation by several pathways.
Hydrolytic Stability
The presence of two P-Cl bonds makes the molecule highly sensitive to moisture. Hydrolysis is expected to be a rapid degradation pathway. Contact with water will lead to the stepwise replacement of the chlorine atoms with hydroxyl groups, liberating corrosive hydrogen chloride gas.[7][8] This reaction is analogous to the hydrolysis of other organophosphorus halides.
The initial hydrolysis product would be 2,2,2-trichloroethyl chlorophosphoric acid, followed by the formation of 2,2,2-trichloroethyl phosphoric acid. These intermediates are themselves unstable and can undergo further degradation. The base-promoted hydrolysis of related 2,2,2-trichloroethyl esters is known to be rapid due to the excellent leaving group ability of the trichloroethoxide group.[9]
Caption: Proposed hydrolytic degradation pathway.
Thermal Stability
Photostability
Specific photostability studies on 2,2,2-Trichloroethyl dichlorophosphate are not documented in the provided sources. However, standard pharmaceutical development guidelines, such as those from the ICH, recommend photostability testing for new drug substances.[11] Such testing would expose the compound to controlled light sources to assess its potential for photodegradation. Given the presence of multiple chlorine atoms, radical-mediated degradation pathways under UV irradiation could be a possibility.
Experimental Protocols for Stability Assessment
To ensure trustworthiness, protocols must be self-validating. The following workflows are designed to provide robust and reproducible data on the stability of 2,2,2-Trichloroethyl dichlorophosphate.
Protocol: Hydrolytic Stability Assessment via HPLC-UV
This protocol quantifies the rate of hydrolysis under controlled pH and temperature.
1. Preparation of Buffers and Standard Solutions:
- Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.
- Prepare a stock solution of 2,2,2-Trichloroethyl dichlorophosphate in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare calibration standards by diluting the stock solution.
2. Experimental Setup:
- For each pH condition, add a small aliquot of the stock solution to the buffer in a sealed, temperature-controlled vial (e.g., at 25°C and 40°C) to achieve a final concentration suitable for HPLC analysis.
- Initiate a timer immediately upon addition.
3. Time-Point Analysis:
- At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction vial.
- Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.
- Analyze the sample by reverse-phase HPLC with UV detection.
4. Data Analysis:
Plot the concentration of the parent compound versus time for each condition.
Determine the rate of degradation and the half-life (t₁/₂) of the compound at each pH and temperature.
Caption: Workflow for hydrolytic stability testing.
Protocol: Thermal Stability Assessment using GC-MS
This method identifies the onset of thermal decomposition and characterizes the resulting products.
1. Sample Preparation:
- Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a clean, inert sample vial suitable for pyrolysis or headspace analysis.
2. Instrumentation Setup (Pyrolysis-GC-MS):
- A pyrolysis unit coupled to a GC-MS system is ideal.
- Set the GC oven program (e.g., start at 50°C, ramp to 300°C at 10°C/min).
- Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-400).
3. Thermal Decomposition Analysis:
- Heat the sample to a series of increasing temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration.
- After each heating step, analyze the volatile and semi-volatile compounds in the headspace by GC-MS.
- Alternatively, use a temperature-programmed reaction spectroscopy (TPRS) approach where the sample is heated at a constant rate, and the evolved gases are continuously monitored by the mass spectrometer.[12]
4. Data Interpretation:
- Identify the temperature at which the parent compound begins to disappear and degradation products appear.
- Identify the structures of the degradation products by interpreting their mass spectra.
Analytical Methodologies
Robust analytical methods are crucial for quality control and stability studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile organophosphorus compounds. It provides excellent separation and structural identification of the parent compound and any degradation products.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for quantifying the parent compound in stability studies, especially in aqueous media where GC is less practical.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for the initial structural confirmation of the synthesized material and for identifying non-volatile degradation products in mechanistic studies. The sharp singlet for the Troc group's CH₂ protons is a useful diagnostic signal.[6]
Safety, Handling, and Storage
2,2,2-Trichloroethyl dichlorophosphate and related compounds are hazardous and must be handled with extreme care.
-
Hazards: The compound is expected to be corrosive and toxic. Related compounds like 2,2,2-trichloroethyl phosphorodichloridite are classified as causing severe skin burns and eye damage.[2] Contact with water liberates toxic and corrosive hydrogen chloride gas.[8] Inhalation can be toxic.
-
Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It should be stored away from moisture, heat, and incompatible materials such as strong bases and oxidants.[7][10]
Table 2: GHS Hazard Information for Structurally Related Compounds
| Hazard Statement | Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [7] |
| Serious Eye Damage | H318 | Causes serious eye damage | [2] |
Concluding Remarks for the Practicing Scientist
2,2,2-Trichloroethyl dichlorophosphate is a valuable but highly reactive chemical intermediate. Its efficacy in synthesis is directly tied to an understanding and control of its stability. The primary degradation pathway of concern is hydrolysis, which can be rapid and produce corrosive byproducts. Thermal stability is also a key consideration, and exposure to high temperatures should be avoided. The protocols and data presented in this guide provide a framework for the safe handling, storage, and application of this compound, enabling researchers to leverage its reactivity while mitigating the risks associated with its inherent instability. Always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedure.
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